Thiazole-5-carboxamide

Catalog No.
S616721
CAS No.
74411-19-1
M.F
C4H4N2OS
M. Wt
128.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazole-5-carboxamide

CAS Number

74411-19-1

Product Name

Thiazole-5-carboxamide

IUPAC Name

1,3-thiazole-5-carboxamide

Molecular Formula

C4H4N2OS

Molecular Weight

128.15 g/mol

InChI

InChI=1S/C4H4N2OS/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7)

InChI Key

GGNIKGLUPSHSBV-UHFFFAOYSA-N

SMILES

C1=C(SC=N1)C(=O)N

Canonical SMILES

C1=C(SC=N1)C(=O)N

Anticancer Potential:

Several studies have explored the antitumor properties of thiazole-5-carboxamide derivatives. These compounds have shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including lung, colon, and breast cancer [, ]. The mechanisms of action are still under investigation, but they may involve interfering with cell cycle progression, inducing apoptosis (programmed cell death), or targeting specific enzymes involved in cancer development [].

Enzyme Inhibition:

Thiazole-5-carboxamide derivatives have demonstrated the ability to inhibit various enzymes, including cyclooxygenase (COX) enzymes and carbonic anhydrases (CAs) [, ]. COX enzymes play a role in inflammation and pain, while CAs are involved in various physiological processes, including respiration and acid-base balance. Inhibiting these enzymes can be beneficial in treating conditions like arthritis, pain, and glaucoma [, ].

Antibacterial and Antifungal Activity:

Research suggests that specific thiazole-5-carboxamide derivatives exhibit antibacterial and antifungal properties []. These findings hold promise for developing new drugs to combat various infectious diseases caused by bacteria and fungi. However, further research is needed to determine their efficacy and safety for clinical use [].

Thiazole-5-carboxamide is a heterocyclic compound characterized by a thiazole ring fused to a carboxamide functional group. The general structure of thiazole-5-carboxamide includes a five-membered aromatic ring containing sulfur and nitrogen atoms, with a carboxamide group (-C(=O)NH2) attached at the fifth position. This compound is notable for its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reducing agents such as lithium aluminum hydride can convert it into amines or alcohols.
  • Substitution Reactions: The carboxamide group can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles, such as amines or thiols, in the presence of a base.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the formation of more complex derivatives.

Thiazole-5-carboxamide exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Research indicates that derivatives of this compound may inhibit enzymes associated with cancer cell proliferation, suggesting potential therapeutic applications in oncology. Additionally, specific derivatives have shown efficacy against viral infections, including HIV-1 and adenovirus, by altering RNA processing and accumulation within infected cells .

The synthesis of thiazole-5-carboxamide typically involves several methods:

  • Direct Synthesis: Thiazole-5-carboxylic acid can be reacted with amines under coupling conditions using agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield thiazole-5-carboxamide.
  • Halogen-Metal Exchange: This method allows for the conversion of brominated derivatives into thiazole-5-carboxylic acids, which can then be further reacted to form carboxamides .
  • Refluxing with Acyl Chlorides: Thiazole derivatives can be synthesized by reacting acyl chlorides with amino compounds under controlled conditions to produce various thiazole-5-carboxamides .

Thiazole-5-carboxamide and its derivatives find applications across multiple fields:

  • Medicinal Chemistry: Explored for their potential as anticancer agents and antiviral drugs.
  • Agriculture: Investigated for use as fungicides due to their antimicrobial properties.
  • Material Science: Utilized in the development of new materials with specific electronic or optical characteristics.

Studies on the interactions of thiazole-5-carboxamide with biological targets reveal its role in inhibiting key enzymes involved in various metabolic pathways. For instance, compounds like GPS491 have been shown to inhibit HIV replication by affecting viral gene expression and RNA processing . These interactions are crucial for understanding the therapeutic potential and mechanisms of action of thiazole derivatives.

Several compounds share structural similarities with thiazole-5-carboxamide. Here are notable examples:

Compound NameStructural FeaturesUnique Properties
N-(4-bromophenyl)-1,3-thiazole-5-carboxamideBromine substitution on phenyl ringEnhanced antimicrobial activity
N-(4-chlorophenyl)-1,3-thiazole-5-carboxamideChlorine substitution on phenyl ringPotentially lower lipophilicity
N-(4-fluorophenyl)-1,3-thiazole-5-carboxamideFluorine substitution on phenyl ringImproved metabolic stability

Uniqueness

Thiazole-5-carboxamide is unique due to its specific substituents that influence its lipophilicity and ability to penetrate biological membranes effectively. The presence of a methyl group in certain derivatives enhances their pharmacokinetic properties compared to halogenated analogs, making them potentially more effective as drug candidates.

XLogP3

0.2

UNII

Q6YS0A8KQE

Other CAS

74411-19-1

Wikipedia

5-thiazolecarboxamide

Dates

Last modified: 08-15-2023

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